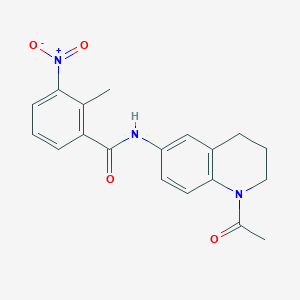

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-16(6-3-7-17(12)22(25)26)19(24)20-15-8-9-18-14(11-15)5-4-10-21(18)13(2)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWJORXXCXDPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Tetrahydroquinoline: The tetrahydroquinoline moiety can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride to introduce the acetyl group.

Coupling with Nitrobenzamide: The acetylated tetrahydroquinoline is coupled with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, chromium trioxide.

Substitution: Acyl chlorides, anhydrides, and bases like triethylamine.

Major Products Formed

Reduction: Formation of the corresponding amine.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Substitution: Formation of various acyl derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound’s 1-acetyl group distinguishes it from the 1-methyl substituents in QOD and ’s analog .

- The 2-methyl-3-nitrobenzamide moiety introduces strong electron-withdrawing effects, contrasting with ’s 3-methylbenzamide (electron-donating) and ’s 3-(trifluoromethyl)benzamide (moderate electron withdrawal) .

Inhibitory Activity and Mechanism

- QOD and ICD (): These dual FP-2/FP-3 inhibitors lack structural data, hindering structure-activity relationship (SAR) studies . The target compound’s nitro group could enhance binding to cysteine proteases (e.g., via nitro-thiol interactions), a hypothesis supported by the activity of nitro-containing protease inhibitors in other studies.

Crystallographic and Computational Insights

- ’s compound was characterized via X-ray crystallography , a technique also applicable to the target compound for confirming its acetyl and nitro substituent orientations. Tools like SHELXL () and ORTEP () are critical for such analyses .

- Molecular dynamics (MD) simulations (mentioned in ) could elucidate the target compound’s binding dynamics, addressing gaps in QOD/ICD studies .

Physicochemical and Electronic Properties

- Electron Effects : The 3-nitro group’s strong electron withdrawal may stabilize negative charges in binding pockets, contrasting with the trifluoromethyl group’s inductive effects .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide is an organic compound with the molecular formula C15H16N4O3. This compound features a unique structure that integrates a tetrahydroquinoline moiety and a nitro-substituted benzamide, which are known for their diverse biological activities. The compound has attracted attention in medicinal chemistry due to its potential therapeutic applications.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the tetrahydroquinoline structure is often associated with neuropharmacological effects, while the nitro group may facilitate specific reactivity patterns crucial for biological interactions. Interaction studies suggest that this compound may modulate enzyme activity or bind to specific receptors, although detailed mechanisms remain to be fully elucidated.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit significant pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the tetrahydroquinoline and nitrobenzamide moieties can lead to derivatives with enhanced potency or selectivity against specific biological targets. For example, variations in substituents on the benzamide ring can significantly influence receptor binding affinity and biological efficacy.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Exhibited significant cytotoxic effects on cancer cell lines at micromolar concentrations. |

| Enzyme Inhibition Assays | Demonstrated potential inhibition of key enzymes involved in cancer progression. |

| Receptor Binding Studies | Showed promising binding affinities towards specific receptors linked to neuropharmacology. |

Animal Models

In vivo studies are crucial for assessing the therapeutic potential of this compound. Research involving animal models has indicated:

- Efficacy in Tumor Reduction : Animal studies have shown that administration of this compound can lead to a reduction in tumor size and improved survival rates in models of cancer.

- Behavioral Studies : The compound's effects on behavior suggest potential applications in treating neurological disorders.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods:

- Pictet-Spengler Reaction : This method is commonly employed to form the tetrahydroquinoline core.

- Acetylation : The tetrahydroquinoline can be acetylated using acetic anhydride.

- Nitro Substitution : The introduction of the nitro group onto the benzamide can be performed through electrophilic aromatic substitution reactions.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methyl-3-nitrobenzamide?

- Methodology : The synthesis typically involves:

Nitro Reduction : Catalytic hydrogenation of a nitro precursor (e.g., 6-nitro-1-substituted tetrahydroquinolinone) using Pd/C under H₂ in ethanol, followed by purification via flash chromatography (e.g., Biotage systems) .

Acetylation : Introduction of the acetyl group at the 1-position of the tetrahydroquinoline scaffold using acetic anhydride or acetyl chloride under basic conditions.

Amide Coupling : Reaction of the acetylated amine with 2-methyl-3-nitrobenzoic acid derivatives, often via activation with carbodiimides (e.g., EDCI/HOBt) or thioimidate intermediates .

Key analytical tools include -NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (for small molecules) or SHELXTL (Bruker AXS version) to resolve bond lengths, angles, and torsional parameters .

- Spectroscopy : - and -NMR to verify substituent positions; ESI-HRMS for exact mass confirmation (e.g., ±0.0001 Da accuracy) .

- Software : Mercury (CCDC) for crystal packing visualization and void analysis .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Insecticidal Activity : For neuroactive compounds, use aphid or whitefly mortality assays at varying concentrations (e.g., 10–100 µM) .

- Enzyme Inhibition : Target-specific assays (e.g., acetylcholinesterase for neuroactivity) with IC₅₀ determination via fluorometric or colorimetric readouts.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

- Methodology :

- Chiral Separation : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (3 × 15 cm), isopropyl alcohol/CO₂ (50:50, 0.2% diethylamine), 100 bar pressure, and 50 mL/min flow rate. Monitor at 254 nm .

- Analysis : Compare retention times (e.g., 2.42 min for S-enantiomer vs. 3.30 min for R-enantiomer) and confirm enantiomeric excess (ee) via chiral HPLC with a Daicel column .

- Absolute Configuration : Assign stereochemistry using optical rotation ([α] measurements) and corroborate with independent synthesis of enantiopure intermediates .

Q. What computational approaches predict the compound’s reactivity or target interactions?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with neuronal targets (e.g., insect nicotinic acetylcholine receptors). Validate with molecular dynamics simulations (GROMACS) .

- Quantum Chemistry : DFT calculations (Gaussian 09) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for reactivity prediction .

- SAR Analysis : Compare with analogs (e.g., 3,4-dimethoxybenzamide derivatives) to identify critical substituents for bioactivity .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during refinement?

- Methodology :

- Twinning : Apply SHELXL’s TWIN/BASF commands for twinned data. Use HKLF 5 format for integration .

- Disorder Modeling : Split atoms into partial occupancy sites and refine with restraints (e.g., SIMU/DELU). Validate with R/wR convergence (<5% difference) .

- Validation Tools : Check with PLATON’s ADDSYM for missed symmetry and CCDC’s Mogul for bond/angle outliers .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodology :

- Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor via LC-MS for hydrolytic byproducts (e.g., cleavage of acetyl or nitro groups) .

- Salt Formation : Improve solubility and stability by converting to dihydrochloride salts using HCl/dioxane .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the tetrahydroquinoline nitrogen .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between structural analogs?

- Methodology :

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 2-methyl-3-nitro vs. 3,4-dimethoxy substituents) using ANOVA or non-parametric tests .

- Structural Overlays : Superimpose X-ray structures (Mercury) to identify conformational differences affecting target binding .

- Orthogonal Assays : Validate activity in multiple models (e.g., electrophysiology for ion channel modulators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.